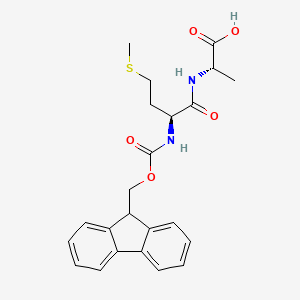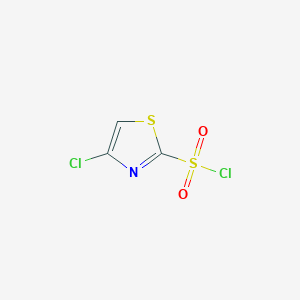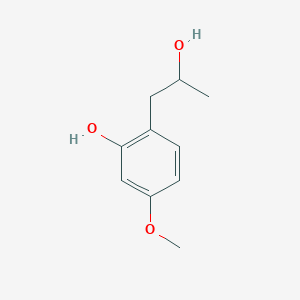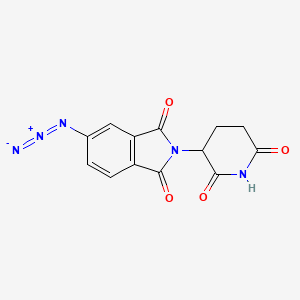
(((9h-Fluoren-9-yl)methoxy)carbonyl)-l-methionyl-l-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine is a synthetic compound that belongs to the family of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-methionine is protected using the Fmoc group. This is achieved by reacting L-methionine with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected L-methionine is then coupled with L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers are often used to streamline the production process.
化学反应分析
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The compound can undergo reduction reactions to remove the Fmoc protecting group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Piperidine or other secondary amines are commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Deprotected amino acids.
Substitution: Substituted amino acid derivatives.
科学研究应用
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug design and development.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications.
作用机制
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The compound interacts with coupling reagents and catalysts to form peptide bonds, contributing to the synthesis of larger peptide chains.
相似化合物的比较
Similar Compounds
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-threonine
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
Uniqueness
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-methionyl-L-alanine is unique due to the presence of the methionine residue, which contains a sulfur atom. This sulfur atom can undergo specific chemical reactions, such as oxidation, that are not possible with other amino acids. Additionally, the combination of methionine and alanine residues provides distinct structural and functional properties.
属性
分子式 |
C23H26N2O5S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H26N2O5S/c1-14(22(27)28)24-21(26)20(11-12-31-2)25-23(29)30-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1 |
InChI 键 |
CIIARAJBQVMGFV-XOBRGWDASA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C(=O)O)NC(=O)C(CCSC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl (3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B15315523.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)
![4-Chloro-2-cyclopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B15315529.png)




![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)


![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)

![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)
